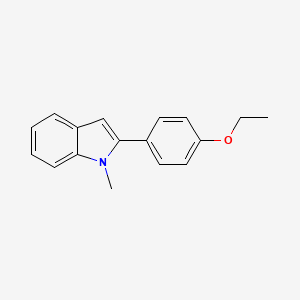

2-(4-Ethoxyphenyl)-1-methylindole

Description

Chemical Identity and Structure 2-(4-Ethoxyphenyl)-1-methylindole is an indole derivative with a methyl group at the nitrogen atom (position 1) and a 4-ethoxyphenyl substituent at position 2. Its molecular formula is C₁₇H₁₇NO (molecular weight: 251.33 g/mol).

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-1-methylindole |

InChI |

InChI=1S/C17H17NO/c1-3-19-15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)18(17)2/h4-12H,3H2,1-2H3 |

InChI Key |

ZDASMJMLZQRSFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 1-Methylindole and p-Ethoxyphenylacetylene

A notable method involves the reaction of 1-methylindole with para-ethoxyphenylacetylene in the presence of sulfur powder to yield this compound derivatives. This method is part of a broader class of sulfur-mediated annulation reactions producing thienoindole analogs but can be adapted for the target compound.

Reaction Conditions : The reaction is typically conducted under heating with sulfur powder as the reagent, facilitating the formation of the 2-substituted indole.

Yield : Yields reported for similar compounds are high, up to 82% for the 2-(4-ethoxyphenyl)-8-methyl-8H-thieno[2,3-b]indole analog, indicating good efficiency of this approach.

Notes : The method is robust and relatively straightforward, with the sulfur acting as both a reducing and annulation agent.

Catalytic Reduction and Cyclization of Nitroaryl Precursors

Patented processes describe the reduction of nitro-substituted benzylcarbonyl compounds followed by cyclization to form indole derivatives:

Catalysts : Palladium on carbon, Raney nickel, or platinum can be used for catalytic hydrogenation.

Conditions : Reaction temperatures range from 50 to 300°C, with reaction times between 0.5 to 20 hours.

Yields and Purity : Yields up to 81% have been reported for 2-methylindole analogs; similar conditions are adaptable for this compound.

Environmental Considerations : These catalytic processes reduce by-product formation and waste compared to older methods involving iron or zinc reductions.

Direct Alkylation of Indole Nitrogen Followed by Electrophilic Substitution

In some protocols, the indole nitrogen is first methylated via alkylation (e.g., methyl iodide or methyl sulfate), followed by electrophilic substitution at the 2-position with a 4-ethoxyphenyl electrophile. This method requires careful control to avoid polysubstitution.

Comparative Data Table of Preparation Methods

Purification and Characterization

Purification : Products are typically purified by recrystallization (e.g., ethanol), column chromatography, or distillation.

Characterization : Confirmed by nuclear magnetic resonance spectroscopy (both ^1H and ^13C NMR), high-resolution mass spectrometry, and melting point determination.

Example Data : For related 2-substituted indoles, ^1H NMR shows characteristic aromatic proton signals and singlets for methyl groups on nitrogen; mass spectrometry confirms molecular weight consistent with C16H15NO (for this compound).

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-methylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydroindoles.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-methylindole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Features

- N-Methylation : The methyl group at position 1 replaces the indole N–H bond, reducing hydrogen-bonding capacity and increasing hydrophobicity.

- Ethoxy Substituent : The para-ethoxy group on the phenyl ring may stabilize the molecule through steric and electronic effects, affecting interactions with biological targets.

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and theoretical properties of 2-(4-Ethoxyphenyl)-1-methylindole with analogous indole derivatives:

Key Observations :

- Ethoxy vs.

Hydrogen Bonding and Molecular Interactions

- This compound: The N-methyl group eliminates hydrogen-bond donor capacity, favoring hydrophobic interactions. The ethoxy oxygen may act as a weak hydrogen-bond acceptor.

- 2-(4-Methoxyphenyl)-5-methylindole : Retains an N–H group, enabling conventional hydrogen bonding, as observed in similar indole derivatives.

- 2-(4-Fluorophenyl)-3-methylindole: The N–H group forms non-conventional interactions (e.g., π-system contacts) rather than classical hydrogen bonds.

Biological Activity

Introduction

2-(4-Ethoxyphenyl)-1-methylindole is an indole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Indole derivatives are recognized for their versatility and efficacy in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H15N

- Molecular Weight : 225.29 g/mol

- IUPAC Name : this compound

The presence of the ethoxy group and the methyl group on the indole core enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that indole derivatives can modulate various signaling pathways, including:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Receptor Modulation : It may act as a ligand for various receptors, influencing physiological responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, in a study evaluating its effects on HeLa cancer cells, the compound demonstrated significant antiproliferative activity with an IC50 value indicative of potent activity. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 8.7 | Tubulin inhibition, apoptosis |

| Study B | MDA-MB-231 | 5.0 | G2/M arrest, ROS increase |

Case Studies

- Case Study on HeLa Cells : In vitro studies showed that treatment with this compound resulted in significant cytotoxicity against HeLa cells. The compound inhibited tubulin polymerization and disrupted microtubule networks, leading to apoptosis confirmed by immunofluorescence staining .

- Transcriptional Profiling : A study utilizing transcriptional profiling indicated that exposure to this compound altered the expression of several genes involved in cell proliferation and apoptosis pathways. This profiling revealed similarities with known estrogen receptor agonists, suggesting a complex interaction with hormonal signaling pathways .

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production.

- Neuroprotective Effects : Emerging research indicates possible neuroprotective effects through antioxidant mechanisms, warranting further investigation in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Ethoxyphenyl)-1-methylindole, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-ethoxyphenyl group to the indole scaffold. Key steps include:

- Reagent Selection : Use of aryl boronic acids and Pd(PPh₃)₄ as a catalyst .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product.

- Yield Optimization : Control of temperature (80–100°C) and inert atmosphere (N₂/Ar) to minimize side reactions.

- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methyl group integration. IR spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Hydrogen-bonding patterns are analyzed using graph set notation (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice of this compound be systematically analyzed to predict packing behavior?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···π or C–H···O interactions) using software like Mercury .

- Energy Frameworks : Compute interaction energies (e.g., via CrystalExplorer) to quantify contributions of dispersion forces vs. electrostatic interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy) for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) across studies .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophore contributions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from disparate studies, accounting for variables like solvent (DMSO vs. ethanol) .

Q. How can challenges in crystallographic refinement of this compound be addressed, particularly when dealing with disordered ethoxy groups?

- Methodological Answer :

- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for the ethoxy group, applying geometric restraints to bond lengths/angles .

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen-bonding networks via Hirshfeld surface analysis .

- Example : Similar refinement issues were resolved in 3-(4-Methoxybenzyl)-2-methyl-1-phenyl-sulfonyl-1H-indole by constraining rotational freedom of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.